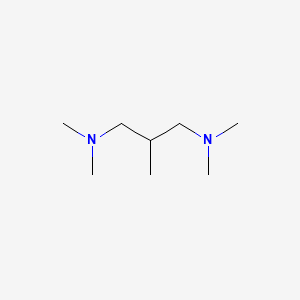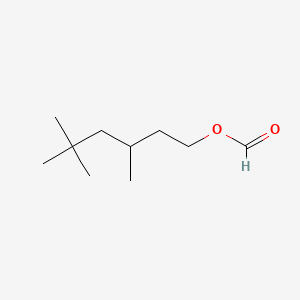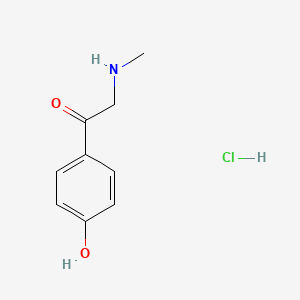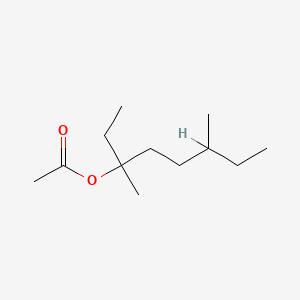
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Übersicht
Beschreibung
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H13NO. It is also known as cyclopropyl ketone pyridine or CPKP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Metal-Free Direct Cycloaddition Reactions
The compound has been used in metal-free direct cycloaddition reactions. Alcaide et al. (2015) utilized 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a [2+2] cycloaddition reaction with alkynes, producing substituted cyclobutenes. This method is notable for its mild conditions, not requiring irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Titanacyclopropane Synthesis
Foschi et al. (2018) reported the synthesis and structural characterization of a titanacyclopropane intermediate, key in the Ti(OiPr)4-mediated double aryl Grignard addition to 1,2-di(pyridin-2-yl)ethyne and related alkynes. This led to a one-pot synthesis of diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi, Roth, Enders, Wadepohl, Clot, & Gade, 2018).
Remote Meta-C–H Activation
Chu et al. (2015) explored the use of pyridine in directing meta-C–H activation of benzyl and phenyl ethyl alcohols. This approach demonstrated the potential of achieving site selectivity in C–H activation via recognition of distal and geometric relationships between functional groups and multiple C–H bonds in organic molecules (Chu, Shang, Tanaka, Chen, Pissarnitski, Streckfuss, & Yu, 2015).
Synthesis of Pyridin-2(1H)-ones
Pan et al. (2007) developed an efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This process involved sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).
Electrocatalytic Film Fabrication
Facchetti et al. (2006) conducted research on electrooptic film fabrication, particularly focusing on pyridine-carboxylic acid interaction. They synthesized and characterized new dibranched, heterocyclic "push-pull" chromophores, which are crucial for covalent self-assembly, thin-film microstructure, and nonlinear optical response in film fabrication (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIDEXJDRYAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340355 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57276-32-1 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)
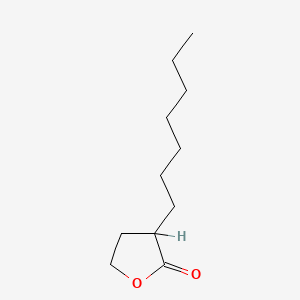
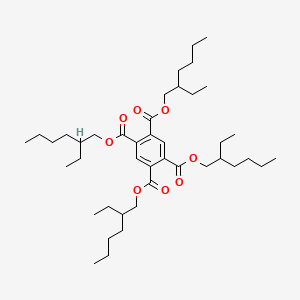
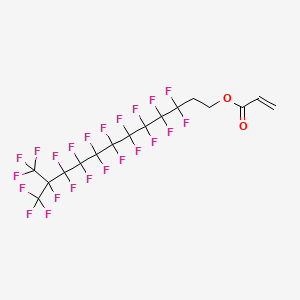
![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)
